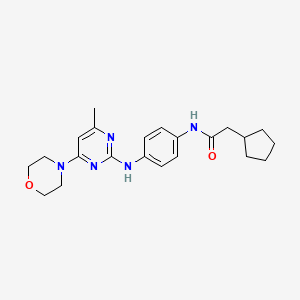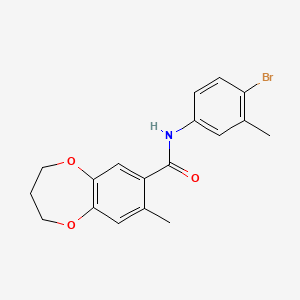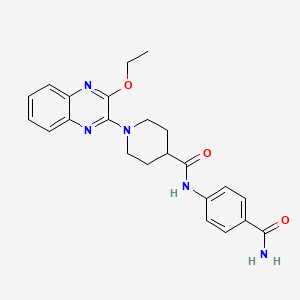
N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and a phenyl group with a carbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by condensing an o-phenylenediamine with an appropriate diketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.
Coupling Reactions: The quinoxaline and piperidine intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Carbamoyl Group: The phenyl group with a carbamoyl substituent can be introduced through a nucleophilic substitution reaction, where an amine reacts with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The phenyl group with the carbamoyl substituent can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study its effects on various biological pathways and cellular processes.
Pharmacology: It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with:
Receptors: Binding to specific receptors on cell surfaces, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Molecular Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide: Lacks the ethoxy group on the quinoxaline moiety.
N-(4-carbamoylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide: Contains a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is unique due to the presence of the ethoxy group on the quinoxaline ring, which may influence its pharmacokinetic properties and biological activity. This structural feature can affect the compound’s solubility, stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N5O3/c1-2-31-23-21(26-18-5-3-4-6-19(18)27-23)28-13-11-16(12-14-28)22(30)25-17-9-7-15(8-10-17)20(24)29/h3-10,16H,2,11-14H2,1H3,(H2,24,29)(H,25,30) |
InChI Key |
BRFITNDHSGJYKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


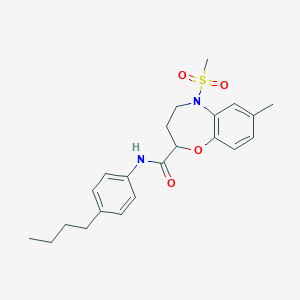
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11236878.png)
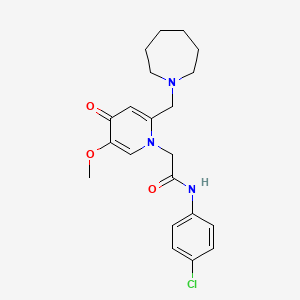
![N-(4-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11236884.png)
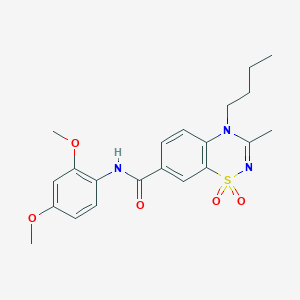
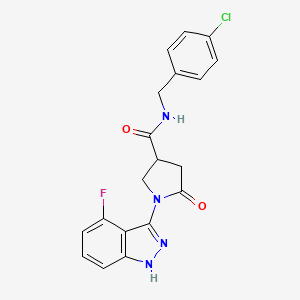
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-(trifluoromethyl)aniline](/img/structure/B11236892.png)
![N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11236899.png)
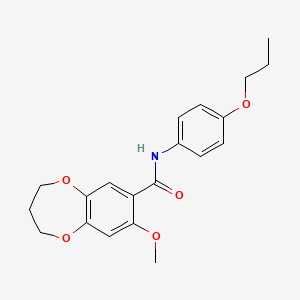
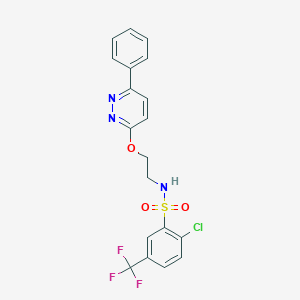
![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11236910.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11236919.png)
